

4-Nitrophenylhydrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenylhydrazine

Cat. No.: B089600

[Get Quote](#)

In-Depth Technical Guide: 4-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrophenylhydrazine**, a versatile chemical compound with significant applications in analytical chemistry, organic synthesis, and potentially in pharmaceutical research. This document details its core physicochemical properties, provides in-depth experimental protocols for its synthesis and key applications, and explores the mechanistic pathways of its reactivity and biological effects.

Core Properties of 4-Nitrophenylhydrazine

4-Nitrophenylhydrazine, an organic compound, is recognized for its utility as a reagent and a building block in various chemical syntheses.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	100-16-3	[1] [2] [3] [4] [5]
Molecular Weight	153.14 g/mol	[1] [2] [3] [6]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1] [3] [4]
Appearance	Orange-red leaflets or needles	[2] [6] [7]
Melting Point	~156 °C (decomposes)	[3] [5] [7]
Solubility	Soluble in hot water, ethanol, and DMSO.	[2] [7]
Purity (for AR Grade)	≥98.50%	[4]

Experimental Protocols

Detailed methodologies for the synthesis and key applications of **4-Nitrophenylhydrazine** are outlined below, providing a practical guide for laboratory professionals.

Synthesis of 4-Nitrophenylhydrazine Hydrochloride

A common laboratory-scale synthesis of **4-Nitrophenylhydrazine** hydrochloride involves the reduction of a diazonium salt derived from 4-nitroaniline.

Materials and Reagents:

- 4-nitroaniline
- Concentrated hydrochloric acid
- Sodium nitrite
- Stannous chloride
- Ice
- Water

Procedure:

- Dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid. Cool the solution to 0°C using an ice bath.[3]
- Prepare a solution of 717 mg (10.4 mmol) of sodium nitrite in 4 mL of water. Add this solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0°C and stirring continuously for one hour.[3]
- In a separate flask, prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid.[3]
- Slowly add the cold stannous chloride solution to the diazonium salt mixture. Continue stirring at 0°C for an additional 2 hours.[3]
- A yellow-orange precipitate of **4-nitrophenylhydrazine** hydrochloride will form. Collect the precipitate by filtration.[3]
- Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).[3]
- Dry the final product under vacuum overnight.[3]

Detection of Carbonyl Compounds (Brady's Test)

4-Nitrophenylhydrazine is a key component of Brady's reagent, used for the qualitative detection of aldehydes and ketones. The reaction forms a characteristic precipitate of 2,4-dinitrophenylhydrazone.

Materials and Reagents:

- Sample containing a potential aldehyde or ketone
- Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid or phosphoric acid)
- Ethanol (95%)
- Test tubes

Procedure:

- Dissolve 2-3 drops of the test compound in 2 mL of 95% ethanol in a small test tube.[8]
- Add 2 mL of the 2,4-dinitrophenylhydrazine reagent to the solution.[8]
- Observe for the formation of an orange-yellow precipitate, which indicates the presence of an aldehyde or a ketone.[8] The reaction typically occurs within a few minutes.[8]

Synthesis of Azo Dyes

4-Nitrophenylhydrazine can be used as a precursor to form diazonium salts, which are then coupled with other aromatic compounds to synthesize azo dyes. A general procedure using a similar starting material, 4-nitroaniline, illustrates the process.

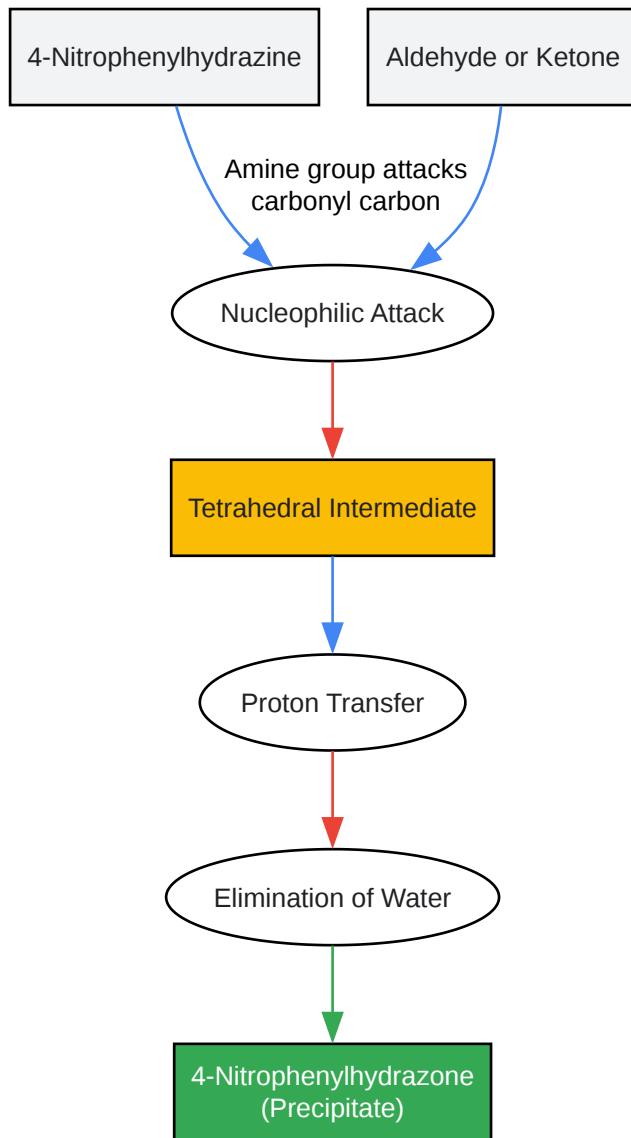
Materials and Reagents:

- 4-nitroaniline
- Concentrated hydrochloric acid
- Sodium nitrite
- Coupling agent (e.g., salicylic acid)
- Sodium hydroxide solution
- Ice
- Water

Procedure:

- **Diazotization:** In a beaker, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.[9]
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution, maintaining the low temperature. This forms the diazonium salt.[9]

- Coupling: In a separate beaker, dissolve the coupling component, such as salicylic acid, in an aqueous sodium hydroxide solution and cool it to 0-5°C.[9][10]
- Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[9]
- A colored azo dye will precipitate out of the solution. The mixture is typically stirred for 1-2 hours at low temperatures to ensure the completion of the reaction.[9]
- The dye can then be collected by filtration, washed, and dried.

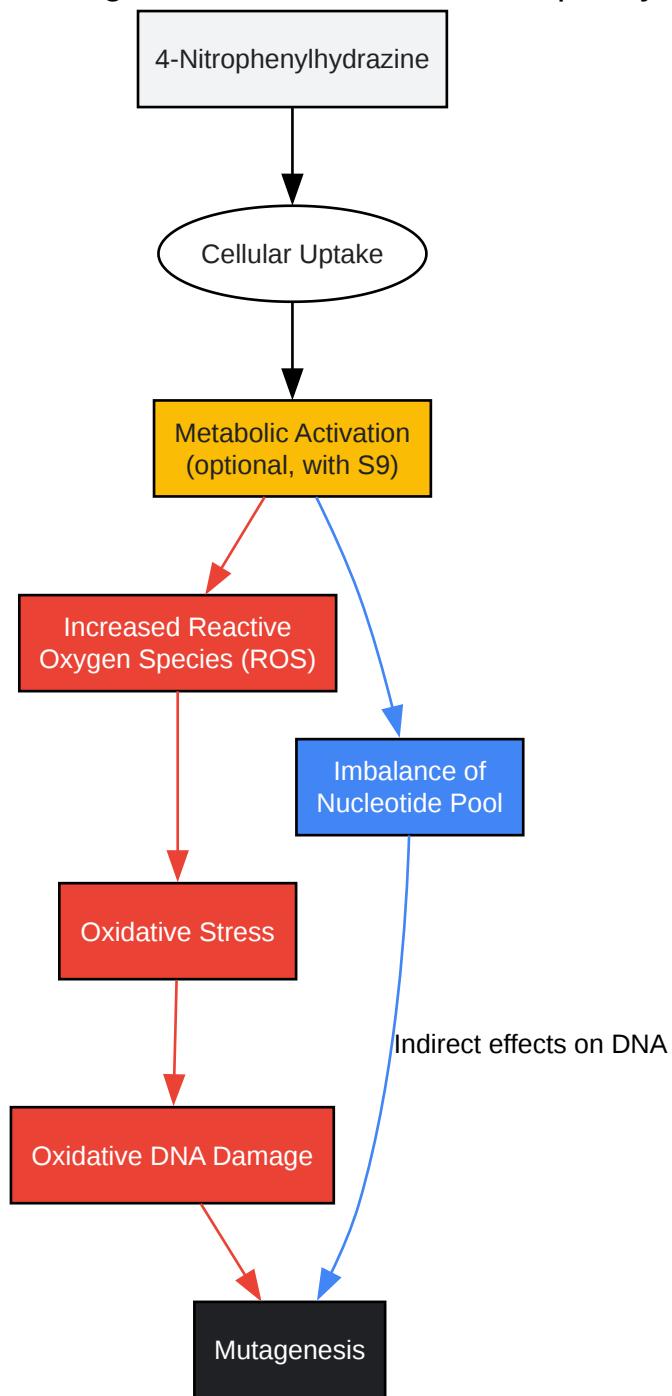

Signaling Pathways and Logical Relationships

While **4-Nitrophenylhydrazine** is not a signaling molecule in the traditional biological sense, its reactivity and biological effects can be described through logical pathways and reaction mechanisms.

Nucleophilic Addition-Elimination with Carbonyls

The reaction of **4-Nitrophenylhydrazine** with aldehydes and ketones is a classic example of nucleophilic addition-elimination.[1] This two-stage process is fundamental to its use in carbonyl detection.

Reaction of 4-Nitrophenylhydrazine with a Carbonyl Compound


[Click to download full resolution via product page](#)

Caption: Nucleophilic addition-elimination reaction workflow.

Proposed Mechanism of Mutagenicity

4-Nitrophenylhydrazine has been reported to have mutagenic properties.^[6] While the exact mechanism is a subject of ongoing research, studies on related compounds suggest a pathway involving the induction of oxidative stress and interference with DNA precursors.

Proposed Mutagenic Mechanism of 4-Nitrophenylhydrazine

[Click to download full resolution via product page](#)

Caption: Potential pathways of **4-Nitrophenylhydrazine**-induced mutagenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 2. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-NITROPHENYL HYDRAZINE AR | Lab chemical supplier, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]
- 6. nbinfo.com [nbinfo.com]
- 7. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]
- 8. monad.edu.in [monad.edu.in]
- 9. benchchem.com [benchchem.com]
- 10. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- To cite this document: BenchChem. [4-Nitrophenylhydrazine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089600#4-nitrophenylhydrazine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com